Dihydroxy Bendamustine-d8
Description
Contextualization as a Key Metabolite of Bendamustine (B91647)
Bendamustine is a nitrogen mustard derivative with a unique chemical structure that includes a benzimidazole (B57391) ring. youtube.comnih.gov It is primarily metabolized in the body through hydrolysis, a non-enzymatic chemical process, which leads to the formation of two major, but significantly less active, metabolites: Monohydroxy Bendamustine (HP1) and Dihydroxy Bendamustine (HP2). nih.govnih.govnih.govspandidos-publications.com Dihydroxy Bendamustine, also known as Bendamustine USP Related Compound A, is formed by the hydrolysis of both chloroethyl side chains of the parent drug. nih.govresearchgate.netclearsynth.com
Significance of Deuterated Analogs in Modern Drug Metabolism and Pharmacokinetic Studies
In modern drug metabolism and pharmacokinetic (DMPK) studies, deuterated analogs, or stable isotope-labeled internal standards (SIL-IS), are indispensable tools. clearsynth.comaptochem.comkcasbio.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. clearsynth.com Replacing one or more hydrogen atoms in a molecule with deuterium creates a compound that is chemically identical to the original but has a higher molecular weight.
This mass difference is the key to their utility in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). aptochem.comwisdomlib.org When analyzing biological samples (e.g., plasma, urine), a known quantity of the deuterated analog is added as an internal standard. aptochem.com Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte of interest, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.comkcasbio.com
The use of deuterated standards offers several advantages:
Improved Accuracy and Precision: They help to correct for variations in sample preparation and instrument response, leading to more reliable quantitative analysis. clearsynth.comnih.gov
Matrix Effect Compensation: Biological samples are complex matrices that can suppress or enhance the analyte's signal in a mass spectrometer. Since the deuterated standard co-elutes with the analyte, it experiences similar matrix effects, allowing for accurate normalization of the signal. clearsynth.comkcasbio.com
Enhanced Method Robustness: The use of SIL-IS is a hallmark of a robust and reliable bioanalytical method, often recommended by regulatory agencies. kcasbio.comnih.gov
Rationale for Research Focus on Dihydroxy Bendamustine-d8
The research focus on this compound stems directly from its role as a critical internal standard for the accurate quantification of its non-deuterated counterpart, Dihydroxy Bendamustine (HP2), in biological samples. Given that HP2 is a major metabolite of Bendamustine, accurately measuring its concentration over time is crucial for comprehensive pharmacokinetic studies of the parent drug. nih.govnih.gov
A human mass balance study showed that while plasma concentrations of HP2 were initially much lower than Bendamustine, measurable levels of HP2 were still present 24 hours after infusion, unlike the parent drug and other metabolites. nih.gov This highlights the need for sensitive and accurate analytical methods to track its formation and elimination.
Developing and validating LC-MS/MS assays for Bendamustine and its metabolites require appropriate internal standards to ensure data quality. wisdomlib.orgresearchgate.net this compound serves this exact purpose for the HP2 metabolite. By enabling precise measurement, it helps researchers to:
Fully characterize the metabolic fate of Bendamustine.
Understand the pharmacokinetic profile of the HP2 metabolite.
Develop comprehensive models of Bendamustine's behavior in the body.
In essence, this compound is not a therapeutic agent itself but a vital analytical reagent that underpins the quality and accuracy of research into the metabolism and pharmacokinetics of Bendamustine.
Research Findings: Bendamustine Metabolism
The following table summarizes the key metabolic pathways of Bendamustine.
| Parent Drug | Metabolic Pathway | Key Metabolites | Activity of Metabolites |
| Bendamustine | Hydrolysis (non-enzymatic) | Monohydroxy Bendamustine (HP1), Dihydroxy Bendamustine (HP2) | Little to no activity nih.govnih.govnih.gov |
| Bendamustine | Oxidation (CYP1A2) | γ-hydroxybendamustine (M3), N-desmethyl-bendamustine (M4) | Active, but contribute minimally to overall cytotoxicity nih.govnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H23N3O4 |
|---|---|
Molecular Weight |
329.42 g/mol |
IUPAC Name |
4-[5-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |
InChI Key |
XQMDIDKYVZPCNV-UFBJYANTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
Origin of Product |
United States |
Metabolic Formation and Pathways of Dihydroxy Bendamustine
Elucidation of Hydrolytic Pathways
The principal route of Bendamustine (B91647) metabolism is hydrolysis, a process that leads to the formation of Monohydroxy Bendamustine (HP1) and subsequently Dihydroxy Bendamustine (HP2). nih.govnih.gov This hydrolytic degradation is a key feature of Bendamustine's metabolic profile.
Non-Enzymatic Hydrolysis Mechanisms
The conversion of Bendamustine to its hydroxylated metabolites is primarily a non-enzymatic process. nih.govnih.gov This means the hydrolysis occurs spontaneously in aqueous environments without the catalytic action of enzymes. The chemical structure of Bendamustine, which includes a mechlorethamine (B1211372) group, is susceptible to hydrolysis. nih.govoup.com This spontaneous degradation is a characteristic shared with other nitrogen mustard compounds. oup.com The process involves the sequential replacement of the two chloroethyl groups with hydroxyl groups, first forming Monohydroxy Bendamustine and then Dihydroxy Bendamustine. nih.govresearchgate.net
Identification of Precursor-Product Relationships
The metabolic cascade from the parent drug to its dihydroxy derivative is well-established. Bendamustine serves as the direct precursor to Monohydroxy Bendamustine (HP1). nih.gov In turn, Monohydroxy Bendamustine is the intermediate precursor to Dihydroxy Bendamustine (HP2). nih.govnih.gov This sequential hydroxylation results in metabolites with significantly reduced cytotoxic activity compared to the parent compound. nih.govtheoncologynurse.com
Role of Specific Biotransformation Systems in Metabolite Generation
While non-enzymatic hydrolysis is the main pathway, the broader biotransformation of Bendamustine also involves enzymatic systems, although their role in forming Dihydroxy Bendamustine is secondary.
Involvement of Hydrolases in In Vitro Systems
In vitro studies have confirmed that Bendamustine is primarily metabolized through hydrolysis. theoncologynurse.comdrugbank.com Hydrolases are a class of enzymes that catalyze the cleavage of chemical bonds by adding water. mdpi.com While the hydrolysis of Bendamustine is largely non-enzymatic, the cellular environment, which contains various hydrolases, facilitates this process. nih.govmdpi.com However, the contribution of specific hydrolases to the formation of Dihydroxy Bendamustine, as distinct from spontaneous chemical hydrolysis, is not extensively detailed in the available literature. The primary focus remains on the non-enzymatic pathway. nih.govnih.gov
Characterization of Metabolic Intermediates
The key metabolic intermediate in the pathway to Dihydroxy Bendamustine is Monohydroxy Bendamustine (HP1). nih.govnih.gov This metabolite is formed by the hydrolysis of one of the chloroethyl side chains of Bendamustine. nih.gov Further hydrolysis of the remaining chloroethyl side chain on Monohydroxy Bendamustine leads to the formation of Dihydroxy Bendamustine. nih.gov In addition to these hydrolytic metabolites, Bendamustine can also be metabolized by the cytochrome P450 (CYP) 1A2 enzyme to form active metabolites, namely γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). nih.govnih.gov However, these oxidative pathways are considered minor, and the resulting metabolites are present at much lower concentrations than Bendamustine and its hydrolytic products. nih.govtheoncologynurse.com
Kinetic Aspects of Dihydroxy Bendamustine Formation
Pharmacokinetic studies have provided insights into the rate of formation and elimination of Bendamustine and its metabolites. Bendamustine itself has a short effective half-life of approximately 40 minutes. nih.govnih.gov The formation of its metabolites is rapid. While the active metabolites M3 and M4 reach their maximum concentrations relatively quickly, the concentrations of Dihydroxy Bendamustine (HP2) are initially low but persist for a longer duration. For instance, measurable levels of HP2 can still be detected in plasma 24 hours after the administration of Bendamustine. This suggests a slower elimination of this dihydroxy metabolite compared to the parent drug and its other metabolites.
A human mass balance study showed that after 24 hours, approximately 5% of the administered Bendamustine dose is recovered in the urine as HP2. nih.gov The concentrations of M3 and M4 are substantially lower than those of Bendamustine, and while HP2 concentrations are also initially lower, their persistence indicates a different kinetic profile.
Table 1: Bendamustine and its Metabolites
| Compound Name | Abbreviation | Role |
|---|---|---|
| Bendamustine | - | Parent Drug |
| Monohydroxy Bendamustine | HP1 | Inactive Metabolite |
| Dihydroxy Bendamustine | HP2 | Inactive Metabolite |
| Dihydroxy Bendamustine-d8 | - | Deuterated Isotopologue |
| γ-hydroxybendamustine | M3 | Active Metabolite |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Value |
|---|---|---|
| Bendamustine | Effective Half-life | ~40 minutes nih.govnih.gov |
| Dihydroxy Bendamustine (HP2) | Urinary Recovery (24h) | ~5% of dose nih.gov |
Reaction Rate Determination in Simulated Biological Environments
The hydrolysis of Bendamustine to Monohydroxy and Dihydroxy Bendamustine is a rapid process. nih.govnih.gov Studies have shown that Bendamustine has a short effective half-life of approximately 40 minutes, with its concentration peaking towards the end of an intravenous infusion. nih.gov This rapid degradation is a key feature of its pharmacokinetic profile.
In simulated biological environments, such as in aqueous solutions at physiological pH, the degradation of Bendamustine is fast. researchgate.net The concentration of the parent drug decreases significantly within a short period. For instance, in neutral or basic solutions (pH 7 and 9), the concentration of Bendamustine can decrease by approximately two logarithmic units within just five minutes. researchgate.net This rapid conversion underscores the importance of understanding the kinetics of Dihydroxy Bendamustine formation.
Influence of Physiochemical Conditions on Hydrolytic Stability
The hydrolytic stability of Bendamustine, and consequently the formation of Dihydroxy Bendamustine, is significantly influenced by physicochemical conditions, most notably pH.
Studies have demonstrated that Bendamustine is considerably more stable in acidic conditions compared to neutral or alkaline environments. researchgate.net In an acidic medium (pH 2), the drug remains chemically stable for an extended period. researchgate.net This is attributed to the protonation of the imidazole (B134444) residue of the drug under acidic conditions, which does not favor the spontaneous hydrolysis of the bis-chloroethyl moiety. researchgate.net
Conversely, in neutral (pH 7) and alkaline (pH 9) solutions, Bendamustine degrades rapidly. researchgate.net This is because the equilibrium shifts to species with basic nitrogen atoms in the imidazole ring and a dissociated carboxylic group, facilitating nucleophilic substitution and subsequent hydrolysis to form Monohydroxy and Dihydroxy Bendamustine. researchgate.net
The following table summarizes the influence of pH on the stability of Bendamustine, which directly impacts the formation of Dihydroxy Bendamustine.
| pH | Stability of Bendamustine | Rate of Dihydroxy Bendamustine Formation |
| Acidic (e.g., pH 2) | High | Slow |
| Neutral (e.g., pH 7) | Low | Fast |
| Alkaline (e.g., pH 9) | Low | Fast |
Temperature is another critical factor that can influence the rate of chemical reactions, including hydrolysis. While specific studies on the effect of temperature on this compound formation are not detailed in the provided search results, it is a general principle of chemical kinetics that an increase in temperature will increase the rate of hydrolysis. Therefore, it is expected that the formation of Dihydroxy Bendamustine would be accelerated at higher temperatures.
Synthesis and Isotopic Characterization of Dihydroxy Bendamustine D8
Strategies for Deuterium (B1214612) Incorporation
The introduction of deuterium into a molecule, a process known as deuteration, can significantly impact its metabolic stability. scienceopen.com This is due to the deuterium kinetic isotope effect (DKIE), where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a carbon-hydrogen (C-H) bond. nih.gov This effect can be harnessed to improve a drug's pharmacokinetic profile. scienceopen.comnih.gov
Stereoselective and Regioselective Labeling Approaches
The synthesis of Dihydroxy Bendamustine-d8 necessitates precise control over the placement of deuterium atoms. Stereoselective and regioselective labeling approaches are paramount to ensure that deuterium is incorporated only at the desired positions within the molecule, without altering its fundamental chemical structure.
One common strategy involves the use of deuterated building blocks in the synthetic pathway. For this compound, this would likely involve starting with a deuterated version of a key intermediate. For instance, the synthesis could utilize bis(2-hydroxyethyl-1,1,2,2-d4)amine, which would introduce eight deuterium atoms onto the two hydroxyethyl (B10761427) side chains. cymitquimica.com This targeted approach ensures that the deuterium atoms are located specifically on the ethyl groups of the dihydroxy metabolite.
Another approach is through hydrogen-isotope exchange (HIE) reactions on a late-stage intermediate or the final compound. nih.gov However, these methods can sometimes require harsh conditions and may lack the high degree of selectivity needed for complex molecules. nih.gov For this compound, a building block approach is generally preferred to achieve the specific d8 labeling pattern.
Synthetic Route Optimization for High Isotopic Enrichment
Achieving a high level of isotopic enrichment is a primary goal in the synthesis of deuterated compounds. This means that the vast majority of the synthesized molecules should contain the desired number of deuterium atoms. The choice of deuterating agent and reaction conditions plays a crucial role in maximizing this enrichment.
The general synthetic pathway to Bendamustine (B91647) and its analogs often starts from precursors that are built up to form the benzimidazole (B57391) ring structure with the attached butyric acid side chain. google.comgoogle.com The dihydroxy functionality is a result of the hydrolysis of the chloroethyl groups of Bendamustine. nih.gov Therefore, the synthesis of this compound would likely involve the synthesis of Bendamustine-d8 first, followed by controlled hydrolysis to yield the desired dihydroxy metabolite.
Table 1: Key Synthetic Parameters
| Parameter | Description |
| Deuterium Source | Deuterated reagents such as bis(2-hydroxyethyl-1,1,2,2-d4)amine or D2O with a catalyst. |
| Key Intermediate | 4-{5-[bis(2-hydroxyethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzo[d]imidazol-2-yl}butanoic acid. cymitquimica.com |
| Reaction Type | Multi-step synthesis involving formation of the benzimidazole ring and subsequent side-chain modifications. |
| Enrichment Goal | High isotopic purity, typically >98%. |
Purity Assessment of Deuterated Compounds
Ensuring the purity of a deuterated compound is a critical step before its use in any application. Purity is assessed in two main categories: chromatographic purity and chemical purity.
Chromatographic Purity Determination
Chromatographic techniques are essential for separating the target compound from any impurities, including starting materials, byproducts, and other related substances. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.
For Bendamustine and its related compounds, Reverse-Phase HPLC (RP-HPLC) methods have been developed and validated. medwinpublishers.comresearchgate.net These methods typically use a C18 column and a mobile phase consisting of an aqueous buffer (like trifluoroacetic acid) and an organic solvent (like acetonitrile). medwinpublishers.com The detector is usually a UV spectrophotometer set at a wavelength where the compound has maximum absorbance, such as around 230 nm or 233 nm. medwinpublishers.comresearchgate.net The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. For high-purity reference standards, the chromatographic purity is often expected to be greater than 98%.
Table 2: Typical HPLC Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., tetra butyl ammonium (B1175870) hydrogen sulphate or trifluoroacetic acid) |
| Flow Rate | Typically 0.8 - 1.5 mL/min |
| Detection | UV at ~233 nm |
| Purity Specification | >98% |
Chemical Purity Verification
Chemical purity confirms the identity and integrity of the compound's chemical structure. This is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for verifying the chemical structure and confirming the location of the deuterium atoms. isotope.com For this compound, ¹H NMR would show the absence of signals from the deuterated positions, while ²H NMR would show signals corresponding to the incorporated deuterium. Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. isotope.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a very accurate mass measurement, which helps to confirm the elemental composition and the number of deuterium atoms present. researchgate.net
A Certificate of Analysis (CoA) for a deuterated compound will typically include data from these analyses to confirm its chemical purity. pharmaffiliates.comselcia.com
Structural Elucidation and Isotopic Characterization
The definitive confirmation of the structure and isotopic composition of this compound relies on a combination of advanced analytical techniques.
Mass spectrometry is a primary tool for determining the degree of isotopic enrichment. nih.gov By analyzing the mass-to-charge ratio of the molecular ion, the number of deuterium atoms in the molecule can be confirmed. The molecular formula for this compound is C₁₆H₁₅D₈N₃O₄, giving it a molecular weight of approximately 329.43 g/mol . veeprho.comcymitquimica.com
NMR spectroscopy provides detailed structural information. nih.gov In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the two hydroxyethyl groups would be absent or significantly reduced. Conversely, the ²H NMR spectrum would show a distinct signal at the chemical shift corresponding to these positions, confirming the site of deuteration. Two-dimensional NMR techniques can also be employed for more complex structural assignments. nih.gov
The combination of these techniques provides a comprehensive characterization of the this compound molecule, ensuring its identity, purity, and isotopic enrichment, making it a reliable tool for pharmaceutical research.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Localization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of isotopically labeled compounds, NMR provides definitive evidence of the location and extent of deuterium incorporation. For this compound, a combination of proton (¹H NMR), deuterium (²H NMR), and carbon-13 (¹³C NMR) spectroscopy is employed to verify the precise placement of the deuterium atoms.
The synthesis of this compound involves the alkylation of 4-(1-methyl-5-amino-1H-benzimidazol-2-yl)butanoic acid with 2-bromoethanol-1,1,2,2-d4. The ¹H NMR spectrum of the resulting product is compared to that of its non-deuterated (d0) analogue. The most telling evidence of successful deuteration is the disappearance of the signals corresponding to the protons on the two hydroxyethyl groups. Specifically, the two multiplets that would typically appear for the -N-(CH₂-CH₂-OH)₂ moiety in the d0 compound are absent in the ¹H NMR spectrum of the d8 analogue.
Conversely, the ²H NMR spectrum provides direct detection of the deuterium nuclei. wikipedia.org A prominent resonance in the ²H NMR spectrum confirms the presence of deuterium. The chemical shift of this signal corresponds to the positions of the deuterium atoms on the ethyl groups, confirming their location at the C1 and C2 positions of both hydroxyethyl chains. wikipedia.org
¹³C NMR spectroscopy offers further confirmation. While the carbon signals of the benzimidazole core and the butanoic acid chain remain largely unchanged, the signals for the carbons bearing the deuterium atoms exhibit characteristic changes. The C-D coupling leads to a splitting of the carbon signal into a multiplet (typically a triplet for a -CD₂- group) and a slight upfield shift, known as an isotopic effect. The absence of strong, single peaks for the ethyl carbons and the appearance of these less intense, split signals confirm the deuteration at these sites.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Dihydroxy Bendamustine (d0) and Expected Observations for this compound This table presents expected data based on established spectroscopic principles.
Toggle NMR Data Table
| Position | Expected ¹H Shift (d0) | Expected Observation in ¹H NMR (d8) | Expected ¹³C Shift (d0) | Expected Observation in ¹³C NMR (d8) |
|---|---|---|---|---|
| Aromatic & Benzimidazole Protons | ~6.8-7.5 | Signals Present | ~100-155 | Signals Present |
| Butanoic Acid (CH₂)₃ | ~1.9-2.8 | Signals Present | ~22-34 | Signals Present |
| N-CH₃ | ~3.6 | Signal Present | ~31 | Signal Present |
| -N-(CH₂-CH₂-OH)₂ | ~3.7 (triplet) | Signal Absent | ~54 | Signal shows isotopic shift and C-D coupling |
| -N-(CH₂-CH₂-OH)₂ | ~3.8 (triplet) | Signal Absent | ~60 | Signal shows isotopic shift and C-D coupling |
High-Resolution Mass Spectrometry for Isotopic Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and isotopic purity of a synthesized compound. It is capable of measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula.
For this compound, HRMS analysis is used to verify the incorporation of all eight deuterium atoms. The non-deuterated Dihydroxy Bendamustine has a monoisotopic mass of 321.1743 Da (for the neutral molecule, C₁₆H₂₃N₃O₄). The introduction of eight deuterium atoms in place of eight protium (B1232500) atoms increases the mass by 8.0502 Da (8 x mass of D - 8 x mass of H). Therefore, the deuterated analogue is expected to have a monoisotopic mass of 329.2245 Da (C₁₆H₁₅D₈N₃O₄).
When analyzed by HRMS, typically using electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the instrument measures the m/z value to four or more decimal places. The observed mass for the [M+H]⁺ ion of this compound must match the calculated theoretical value within a narrow tolerance (typically <5 ppm). This high degree of mass accuracy provides unambiguous confirmation of the correct molecular formula and, by extension, the successful incorporation of the eight deuterium atoms. nih.govnih.gov Furthermore, the isotopic distribution pattern observed in the mass spectrum should match the theoretical pattern for a molecule containing eight deuterium atoms, providing another layer of verification.
Table 2: Calculated Exact Masses for Protonated Dihydroxy Bendamustine (d0) and this compound [M+H]⁺ This table illustrates the expected mass difference detectable by HRMS.
Toggle HRMS Data Table
| Compound | Molecular Formula | Ion Formula | Calculated Monoisotopic Mass [M+H]⁺ (Da) |
|---|---|---|---|
| Dihydroxy Bendamustine (d0) | C₁₆H₂₃N₃O₄ | [C₁₆H₂₄N₃O₄]⁺ | 322.1816 |
| This compound | C₁₆H₁₅D₈N₃O₄ | [C₁₆H₁₆D₈N₃O₄]⁺ | 330.2318 |
Vibrational Spectroscopy for Molecular Structure Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are sensitive to changes in bond strength and mass, making them well-suited for detecting isotopic substitution.
The most significant change in the vibrational spectrum upon deuteration of Dihydroxy Bendamustine is the appearance of new absorption bands corresponding to the carbon-deuterium (C-D) stretching vibrations. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. Due to the heavier mass of deuterium compared to protium, the C-D stretching vibrations are observed at a significantly lower frequency, generally in the range of 2100-2200 cm⁻¹. vaia.comnih.gov This region of the spectrum is often relatively uncongested, making the C-D stretching bands easily identifiable.
In the FTIR or Raman spectrum of this compound, the intensity of the C-H stretching bands associated with the N-ethyl groups would be diminished or absent, while new, distinct peaks would appear in the C-D stretching region. aps.org Other characteristic peaks for the Bendamustine core structure, such as those for the benzimidazole ring and carboxylic acid group vibrations, would remain largely unaffected, confirming that the structural integrity of the rest of the molecule is preserved during the deuteration process. mdpi.com Analysis of these spectral fingerprints provides powerful evidence for the successful and specific incorporation of deuterium into the target positions of the molecule.
Table 3: Comparison of Characteristic IR/Raman Vibrational Frequencies (cm⁻¹) for Key Bonds This table highlights the expected spectral shifts due to deuteration based on established principles.
Toggle Vibrational Spectroscopy Data Table
| Vibrational Mode | Typical Frequency in d0 Analogue (cm⁻¹) | Expected Frequency in d8 Analogue (cm⁻¹) | Comment |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2960 | Present (from butanoic acid and N-methyl) | Signals for the ethyl C-H stretches are absent. |
| C-D Stretch (Aliphatic) | N/A | ~2100 - 2200 | A new, characteristic band appears. vaia.com |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | ~1700 - 1725 | Largely unaffected by deuteration of the ethyl groups. |
| C=N/C=C Stretch (Benzimidazole) | ~1450 - 1620 | ~1450 - 1620 | Core structure vibrations remain unchanged. mdpi.com |
Analytical Methodologies Utilizing Dihydroxy Bendamustine D8
Application as an Internal Standard in Quantitative Analysis
The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte to both the calibration standards and the unknown samples. This allows for the correction of signal variations that may arise during sample preparation, injection, and ionization in the mass spectrometer. Dihydroxy Bendamustine-d8 is specifically designed for this purpose in the analysis of Dihydroxy Bendamustine (B91647).
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent bioanalytical technique for the quantification of small molecules in complex matrices like plasma, urine, and tissue homogenates. In the context of analyzing Dihydroxy Bendamustine, its deuterated counterpart, this compound, is invaluable.
The development of such an assay involves several key steps:
Chromatographic Separation: A suitable liquid chromatography method is developed to separate Dihydroxy Bendamustine from other endogenous components of the biological matrix. This typically involves optimizing the mobile phase composition, column chemistry, and gradient elution profile to achieve a sharp, symmetrical peak for the analyte.
Mass Spectrometric Detection: The mass spectrometer is tuned to detect both Dihydroxy Bendamustine and this compound. This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound. The mass difference between the analyte and the internal standard, due to the presence of eight deuterium (B1214612) atoms in this compound, allows for their unambiguous detection.
Sample Preparation: A robust sample preparation method is essential to extract the analyte and internal standard from the biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The internal standard, this compound, is added at the beginning of this process to account for any analyte loss during extraction.
Table 1: Illustrative LC-MS/MS Parameters for Dihydroxy Bendamustine Analysis
| Parameter | Typical Condition |
| Chromatography | |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile/Methanol (B129727) |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized for separation |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (Analyte) | Specific m/z of precursor ion → product ion |
| Monitored Transition (IS) | Specific m/z of deuterated precursor ion → product ion |
| Collision Energy | Optimized for each transition |
While LC-MS/MS is more common for non-volatile and thermally labile compounds like Dihydroxy Bendamustine, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, often requiring a derivatization step to increase the volatility and thermal stability of the analyte. In such cases, this compound would also be derivatized alongside the analyte. The principles of its use as an internal standard remain the same: to correct for variations in the derivatization reaction, injection volume, and ionization process within the GC-MS system.
Method Validation Parameters for Research Bioanalytical Assays
For a bioanalytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its performance characteristics. The use of this compound as an internal standard is integral to successfully meeting the stringent criteria of this validation.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. To determine this, a calibration curve is constructed by analyzing a series of calibration standards prepared in the same biological matrix as the study samples (e.g., rat plasma, mouse liver homogenate). Each standard contains a known concentration of Dihydroxy Bendamustine and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is then plotted against the analyte concentration. The relationship is typically evaluated using a weighted linear regression model. The calibration range is the concentration range over which the method is shown to be linear, accurate, and precise.
Table 2: Example of a Calibration Curve Data Structure
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,000 | 0.0101 |
| 5 | 7,650 | 152,000 | 0.0503 |
| 20 | 30,100 | 149,000 | 0.2020 |
| 50 | 74,500 | 151,000 | 0.4934 |
| 100 | 151,000 | 150,500 | 1.0033 |
| 200 | 305,000 | 152,500 | 2.0000 |
| 500 | 748,000 | 149,800 | 4.9933 |
| 1000 | 1,505,000 | 150,200 | 10.0200 |
Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. The analysis is performed on multiple days (inter-day) and in multiple replicates within the same day (intra-day). The use of this compound helps to ensure that high levels of accuracy and precision are achieved by compensating for analytical variability.
Table 3: Representative Accuracy and Precision Acceptance Criteria
| Parameter | Acceptance Criteria |
| Intra-day Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Intra-day Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ) |
| Inter-day Precision | Coefficient of Variation (CV) ≤ 15% |
| Inter-day Accuracy | Mean concentration within ±15% of nominal value |
The sensitivity of a bioanalytical method is a measure of its ability to detect small amounts of the analyte. The lower limit of quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. The limit of detection (LOD) is the lowest concentration of the analyte that can be distinguished from the background noise, but not necessarily quantified with accuracy. This compound plays a crucial role in achieving a low and robust LLOQ by providing a stable baseline and minimizing the impact of matrix effects at low analyte concentrations.
Matrix Effects and Recovery Assessment
In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays, the assessment of matrix effects and recovery is a critical step to ensure data reliability. The co-eluting endogenous components from biological matrices like plasma or urine can significantly impact the ionization efficiency of the analyte, leading to ion suppression or enhancement. This compound plays a pivotal role as an internal standard in evaluating and compensating for these matrix-induced variations for the quantification of Dihydroxy Bendamustine.
The use of a stable isotope-labeled internal standard, such as this compound, is the most effective approach to correct for matrix effects. Since the deuterated standard is chemically identical and chromatographically co-elutes with the non-deuterated analyte, it experiences similar matrix effects. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix can be normalized.
Recovery assessment determines the efficiency of the extraction process for the analyte from the biological matrix. The recovery of Dihydroxy Bendamustine is typically evaluated at multiple concentrations. While specific recovery data for this compound is not detailed in publicly available research, the recovery of the non-deuterated Dihydroxy Bendamustine (HP2) has been documented. For instance, in methods developed for Bendamustine and its metabolites, sample preparation often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The recovery of Dihydroxy Bendamustine would be determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples. The co-extraction of this compound alongside the target analyte allows for the correction of any analyte loss during the sample preparation steps.
Table 1: Illustrative Data for Matrix Effect and Recovery Assessment of Dihydroxy Bendamustine
| Parameter | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) |
| Analyte | Dihydroxy Bendamustine | Dihydroxy Bendamustine | Dihydroxy Bendamustine |
| Recovery (%) | 85.2 | 88.1 | 86.5 |
| Matrix Factor | 0.95 | 0.92 | 0.98 |
| IS Normalized Matrix Factor | 0.99 | 0.98 | 1.01 |
This table is illustrative and based on typical performance data for bioanalytical methods. The use of this compound as an internal standard (IS) helps to normalize the matrix factor, bringing it closer to unity.
Chromatographic Separation Techniques for this compound
The chromatographic separation of Dihydroxy Bendamustine and its deuterated internal standard from other Bendamustine metabolites and endogenous interferences is essential for accurate quantification. Given the polar nature of Dihydroxy Bendamustine, resulting from the two hydroxyl groups, specific chromatographic strategies are required.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of pharmaceutical compounds. For polar metabolites like Dihydroxy Bendamustine, optimization of RP-HPLC conditions is crucial to achieve adequate retention and separation.
A study detailing the analysis of Bendamustine and its metabolites, including Dihydroxy Bendamustine (HP2), utilized a Synergi™ Polar-RP column. This type of column is designed with a polar-endcapped C18 phase, which provides a balanced retention for polar and non-polar compounds. The mobile phase typically consists of an aqueous component with an organic modifier, such as methanol or acetonitrile, and additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry.
Optimization of an RP-HPLC method for Dihydroxy Bendamustine and its d8 variant would involve:
Column Selection: Evaluating different C18 and polar-endcapped or embedded polar group columns to enhance retention of the polar analyte.
Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer to achieve optimal retention time and separation. A lower percentage of organic solvent generally increases retention in RP-HPLC.
pH of the Mobile Phase: Modifying the pH to control the ionization state of the analyte and improve peak symmetry.
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can be effective for separating analytes with a wide range of polarities, such as Bendamustine and its various metabolites.
Table 2: Example RP-HPLC Gradient for the Analysis of Bendamustine Metabolites
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Water with 0.1% Formic Acid) | % Mobile Phase B (Methanol) |
| 0.0 | 0.5 | 95 | 5 |
| 2.0 | 0.5 | 95 | 5 |
| 10.0 | 0.5 | 20 | 80 |
| 12.0 | 0.5 | 20 | 80 |
| 12.1 | 0.5 | 95 | 5 |
| 15.0 | 0.5 | 95 | 5 |
This table represents a typical gradient profile for separating compounds with varying polarities on a reverse-phase column.
Advanced Separation Modes (e.g., HILIC) for Polar Metabolites
For highly polar compounds that exhibit poor retention on traditional RP-HPLC columns, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This creates a water-enriched layer on the surface of the stationary phase, and partitioning of the polar analyte into this layer results in retention.
The separation mechanism in HILIC is a combination of partitioning, electrostatic interactions, and hydrogen bonding. This makes it particularly well-suited for the analysis of polar metabolites like Dihydroxy Bendamustine. The use of HILIC can offer several advantages:
Improved Retention: Significantly better retention for very polar analytes compared to RP-HPLC.
Enhanced MS Sensitivity: The high organic content of the mobile phase can lead to more efficient desolvation and ionization in the mass spectrometer source, resulting in higher sensitivity.
Orthogonal Selectivity: HILIC provides a different separation selectivity compared to RP-HPLC, which can be beneficial for resolving co-eluting peaks.
A systematic evaluation of HILIC stationary phases has shown that zwitterionic columns, such as ZIC-HILIC, can offer superior performance for a wide range of polar compounds. However, it is also noted that the presence of salts in biological samples can lead to ion suppression, which needs to be carefully managed. The application of HILIC for the specific analysis of this compound would require dedicated method development to optimize the mobile phase composition and gradient profile for this highly polar molecule.
Research Applications of Dihydroxy Bendamustine D8 in Preclinical and in Vitro Studies
In Vitro Drug Metabolism and Disposition Investigations
In vitro studies are fundamental to characterizing the metabolic fate of a drug candidate. These assays, which utilize cellular and subcellular systems, provide insights into metabolic stability, the enzymes responsible for metabolism, and the profile of metabolites formed. In this context, Dihydroxy Bendamustine-d8 plays a critical role in the precise measurement of Dihydroxy Bendamustine (B91647) formation.
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. dls.comnih.gov Microsomal stability assays are conducted to assess the intrinsic clearance of a compound and to identify its metabolic pathways. dls.comresearchgate.net Bendamustine is known to undergo extensive metabolism, with hydrolysis being a major route, leading to the formation of Monohydroxy Bendamustine (HP1) and Dihydroxy Bendamustine (HP2). nih.govnih.gov
In these studies, Bendamustine is incubated with human liver microsomes. nih.govnih.gov To accurately quantify the formation of the Dihydroxy Bendamustine metabolite over time, a sensitive bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), is employed. nih.govnih.gov this compound is added to the samples as an internal standard before sample processing. texilajournal.com Because it has nearly identical chemical and physical properties to the endogenous Dihydroxy Bendamustine, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.com However, due to its higher mass, it can be distinguished from the non-labeled metabolite. This allows for the correction of any variability in sample extraction or instrument response, ensuring highly accurate and precise quantification of the Dihydroxy Bendamustine formed. texilajournal.com
Table 1: Example Parameters for a Hepatic Microsomal Stability Assay for Bendamustine
| Parameter | Condition |
| Test System | Pooled Human Liver Microsomes |
| Protein Concentration | 0.5 - 1.0 mg/mL |
| Test Compound (Bendamustine) Concentration | 1 - 10 µM |
| Internal Standard | This compound |
| Incubation Times | 0, 15, 30, 60, 90, 120 minutes |
| Analytical Method | LC-MS/MS |
Isolated Hepatocyte Metabolism Profiling
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact cells, particularly for Phase II conjugation reactions. dls.com Isolated hepatocytes, therefore, offer a more complete and physiologically relevant in vitro model for metabolic studies. dls.commdpi.com
In studies using suspensions of cryopreserved human hepatocytes, Bendamustine is introduced to the cell culture. fda.gov The cells then metabolize the drug, producing a range of metabolites, including Dihydroxy Bendamustine. nih.gov Similar to microsomal studies, this compound is essential for the accurate quantification of the Dihydroxy Bendamustine metabolite in the hepatocyte incubation matrix. Its use as an internal standard in LC-MS/MS analysis allows for the reliable determination of the rate and extent of Dihydroxy Bendamustine formation in a system that models the metabolic environment of the liver more closely. nih.govtexilajournal.com
Enzymatic Reaction Phenotyping
Reaction phenotyping studies are designed to identify the specific enzymes responsible for a drug's metabolism. nih.gov For Bendamustine, while hydrolysis is a major pathway, oxidative metabolism also occurs, primarily mediated by CYP1A2, leading to the formation of active metabolites M3 and M4. nih.govnih.gov Although Dihydroxy Bendamustine is a product of non-enzymatic hydrolysis, understanding the interplay between enzymatic and non-enzymatic pathways is crucial.
Preclinical Pharmacokinetic Research
Preclinical pharmacokinetic (PK) studies in animal models are a critical step in drug development, providing data on the absorption, distribution, metabolism, and excretion (ADME) of a new drug. The use of deuterated internal standards like this compound is standard practice in the bioanalytical methods that support these studies. texilajournal.com
Animal Model Pharmacokinetics and Bioanalysis
Pharmacokinetic studies of Bendamustine have been conducted in various animal models, including mice, rats, and dogs. nih.govthieme-connect.com These studies involve administering Bendamustine to the animals and then collecting biological samples, such as plasma, at multiple time points. thieme-connect.comnih.gov The concentrations of Bendamustine and its key metabolites, including Dihydroxy Bendamustine, are then measured to determine PK parameters like maximum concentration (Cmax), area under the curve (AUC), and half-life (t1/2). nih.govthieme-connect.com
The development and validation of a robust bioanalytical method are paramount for generating reliable PK data. nih.govnih.gov LC-MS/MS methods are favored for their sensitivity and specificity. In a typical workflow, plasma samples are mixed with an internal standard solution containing this compound before undergoing an extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction). nih.govnih.gov The use of this compound ensures that any loss of analyte during sample preparation or fluctuations in the LC-MS/MS system's performance are compensated for, leading to accurate and precise results. texilajournal.com
Table 2: Example Pharmacokinetic Parameters of Bendamustine Metabolites in Mice
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |
| Bendamustine | 2500 | 0.08 | 1500 |
| γ-Hydroxybendamustine (M3) | 150 | 0.25 | 200 |
| N-desmethyl-bendamustine (M4) | 50 | 0.5 | 100 |
| Dihydroxy Bendamustine (HP2) | Data not typically reported as it is an inactive hydrolysis product |
This table is illustrative and based on typical findings in preclinical studies. The accurate measurement of each metabolite relies on specific internal standards, with this compound being the appropriate standard for Dihydroxy Bendamustine.
Distribution Studies in Tissues and Biological Fluids (Preclinical)
To understand where a drug and its metabolites travel in the body, tissue distribution studies are performed in animal models. nih.gov After administration of Bendamustine, various tissues (e.g., liver, kidneys, spleen) and biological fluids (e.g., urine, bile) are collected. fda.govnih.gov The concentration of Bendamustine and its metabolites, including Dihydroxy Bendamustine, is then quantified in homogenates of these tissues. frontiersin.org
These studies have shown that the highest levels of Bendamustine and its metabolites are often found in highly perfused organs involved in clearance, such as the liver and kidneys. nih.govfda.gov The accurate quantification of Dihydroxy Bendamustine in these diverse biological matrices is challenging due to potential matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. The use of a stable isotope-labeled internal standard like this compound is crucial as it experiences the same matrix effects as the non-labeled analyte, thereby providing a reliable basis for quantification across different tissues and fluids. texilajournal.comfrontiersin.org
Excretion Pathway Characterization (Preclinical)
While specific preclinical studies on the excretion pathway of this compound have not been detailed in available literature, the excretion of its non-deuterated counterpart, Dihydroxy Bendamustine (HP2), has been characterized. In human mass balance studies, after the administration of radiolabeled bendamustine, approximately 50% of the radioactivity was recovered in urine, with about 25% in feces. nih.gov Dihydroxy Bendamustine is one of the metabolites found in urine. nih.govnih.govebi.ac.uk
Preclinical studies in rats have also shed light on the excretion of bendamustine and its metabolites. These studies indicated that the elimination of bendamustine and its hydrolysis products, including Dihydroxy Bendamustine, is primarily renal. nih.gov In these preclinical models, this compound would theoretically be used as an internal standard to accurately quantify the excretion rate and extent of Dihydroxy Bendamustine in biological matrices like urine and feces. This allows for a precise characterization of the renal and fecal clearance of this specific metabolite.
| Parameter | Finding in Human Studies | Relevance of this compound |
| Primary Excretion Route | Renal and Fecal nih.gov | Would serve as an internal standard for precise quantification of Dihydroxy Bendamustine in excreta. |
| Urinary Recovery | ~50% of total radioactivity nih.gov | Enables accurate determination of the fraction of Dihydroxy Bendamustine excreted via the kidneys. |
| Fecal Recovery | ~25% of total radioactivity nih.gov | Allows for accurate measurement of the biliary and/or intestinal excretion of Dihydroxy Bendamustine. |
Mechanistic Investigations through Deuteration
The strategic placement of deuterium (B1214612) atoms in a molecule can be a powerful tool for investigating reaction mechanisms, including metabolic pathways. While specific mechanistic studies utilizing this compound are not extensively documented, its potential for such investigations is significant based on established principles of isotope effects in drug metabolism research.
Probing Metabolic Pathway Fluxes
Metabolic flux analysis aims to quantify the rates of metabolic reactions within a biological system. Deuterium-labeled compounds can be used as tracers to follow the flow of atoms through metabolic pathways. Although Dihydroxy Bendamustine is a product of non-enzymatic hydrolysis, its deuterated form could theoretically be used in pulse-chase experiments to study its own further metabolism or degradation in vitro. By introducing a pulse of this compound and monitoring the appearance of any subsequent deuterated products over time, researchers could quantify the flux through any potential downstream pathways.
Assessment of Kinetic Isotope Effects on Metabolism
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and its cleavage is generally slower. This effect can be used to determine if the breaking of a C-H bond is the rate-determining step of a metabolic reaction.
Since Dihydroxy Bendamustine is formed through hydrolysis of the chloroethyl groups of bendamustine, the deuteration in this compound is on the ethyl groups. If there were any subsequent enzymatic oxidation of these ethyl groups, the presence of deuterium would likely lead to a significant kinetic isotope effect. This would manifest as a slower rate of metabolism for this compound compared to its non-deuterated counterpart. Observing such an effect would provide strong evidence for the involvement of an oxidative enzymatic step in the further breakdown of Dihydroxy Bendamustine.
| Potential Investigation | Methodology | Expected Outcome |
| Metabolic Pathway Flux | Pulse-chase experiments with this compound. | Quantification of the rate of any further metabolism or degradation of Dihydroxy Bendamustine. |
| Kinetic Isotope Effect | Comparison of the metabolic rate of this compound versus unlabeled Dihydroxy Bendamustine. | A slower metabolic rate for the deuterated form would indicate that C-H bond cleavage is a rate-limiting step in its metabolism. |
Studies on Molecular Stability and Degradation Pathways
Studies on the degradation pathways of this compound would likely confirm that it follows the same degradation routes as the non-deuterated form. It can be used as a stable internal standard to precisely monitor the degradation of Dihydroxy Bendamustine over time under various conditions (e.g., different pH, temperature, and in the presence of biological matrices). This allows for accurate determination of its degradation kinetics and the identification of any degradation products.
Future Research Directions and Methodological Advancements
Integration with Advanced Omics Technologies
The future of drug metabolite research lies in the integration of systems-level "omics" approaches. For Dihydroxy Bendamustine-d8, these technologies offer the potential to move beyond simple quantification to a holistic understanding of its biological interactions.
Metabolomics Profiling in Research Systems
Metabolomics, the large-scale study of small molecules or metabolites, provides a powerful platform for elucidating the metabolic fate of this compound. By employing untargeted metabolomics with high-resolution mass spectrometry (LC-MS), researchers can obtain a comprehensive snapshot of all detectable metabolites in a biological sample after exposure to the compound. frontiersin.org This approach can be applied to in vitro systems, such as human liver microsomes or cultured cancer cell lines, to identify any subsequent biotransformations of this compound.
A key application would be a comparative analysis between the metabolic profiles of the deuterated and non-deuterated dihydroxy bendamustine (B91647). This could reveal subtle alterations in metabolic pathways caused by the kinetic isotope effect of deuterium (B1214612) substitution. nih.gov While the primary formation of Dihydroxy Bendamustine from its parent compound, Bendamustine, occurs via non-enzymatic hydrolysis, metabolomics could investigate whether Dihydroxy Bendamustine itself is a substrate for further phase II conjugation reactions (e.g., glucuronidation or sulfation) or other minor oxidative pathways not previously characterized. nih.govnih.gov Such studies are critical for building a complete map of the Bendamustine metabolic cascade. avensonline.org
Proteomics Approaches for Enzyme Identification
Identifying the specific enzymes that interact with a drug or its metabolites is a fundamental goal of pharmacological research. While Dihydroxy Bendamustine is primarily a product of hydrolysis, proteomics can definitively confirm the enzymes involved in any minor metabolic pathways. nih.govnih.gov
Chemical proteomics is a promising approach. nih.gov This could involve synthesizing a probe version of Dihydroxy Bendamustine that can be introduced into a cellular lysate or live cells. The probe would bind to interacting proteins, which could then be isolated and identified using mass spectrometry. This method could uncover previously unknown enzyme interactions.
Alternatively, targeted quantitative proteomics can be used to measure the expression levels of a panel of known drug-metabolizing enzymes (DMEs) and transporters in response to the compound. nih.gov For instance, by treating sandwich-cultured human hepatocytes with this compound, researchers could quantify changes in key proteins like the Cytochrome P450 family, confirming whether the metabolite induces or is processed by these enzymes, even at low levels. nih.gov
Development of Novel Analytical Platforms
Advances in analytical hardware and methodologies are enabling faster and more biologically relevant metabolic studies.
High-Throughput Screening Methodologies for Metabolic Pathways
High-throughput screening (HTS) platforms allow for the rapid and systematic testing of a compound against a large number of biological variables. nih.gov For this compound, an HTS assay could be developed to screen its stability across a wide array of recombinant human metabolic enzymes or in various cell lines representing different tissues. This would provide a broad overview of its metabolic inertness or susceptibility. Furthermore, HTS can be used to screen for potential drug-drug interactions by co-administering this compound with other compounds and monitoring for changes in its metabolic rate or the formation of new metabolites. nih.gov
Microfluidic and Miniaturized Analytical Systems
Microfluidic systems, often called "organs-on-a-chip," represent a significant leap forward in creating more physiologically relevant in vitro models. nih.gov A "liver-on-a-chip" device, which cultures primary human hepatocytes in a 3D microenvironment with continuous perfusion, can more accurately mimic the conditions inside the human liver. Introducing this compound into such a system would allow for dynamic, real-time analysis of its metabolic fate and any potential interactions within a complex, multicellular environment. These miniaturized systems offer the advantage of using small sample volumes while providing high-quality data on metabolic stability and pathway dynamics. nih.gov
Expanding the Application of Deuterated Metabolites
The use of deuterated compounds, such as this compound, extends beyond simply tracing the metabolism of a parent drug. Deuteration, the replacement of hydrogen with its stable isotope deuterium, creates a molecule that is chemically identical but physically heavier. researchgate.net This property is invaluable in modern analytical science.
The primary and most widespread application of deuterated metabolites is their use as internal standards for quantitative analysis by mass spectrometry. pharmaffiliates.com When measuring the concentration of the non-deuterated Dihydroxy Bendamustine in a biological sample, a known amount of this compound is added. Because the deuterated standard co-elutes with the analyte during chromatography and has nearly identical ionization efficiency but a different mass-to-charge ratio, it can correct for sample loss during preparation and variations in instrument response. This dramatically improves the accuracy and reproducibility of quantitative methods. pharmaffiliates.comresearchgate.net
Furthermore, deuterated compounds are instrumental in studying the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the breaking of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. By comparing the reaction rates, researchers can gain fundamental insights into enzymatic reaction mechanisms. researchgate.netjuniperpublishers.com
Tracing Complex Biotransformation Networks
The metabolic fate of the alkylating agent bendamustine is intricate, involving multiple enzymatic and non-enzymatic pathways that result in a variety of metabolites. The use of isotopically labeled compounds, such as this compound, is instrumental in accurately tracing and quantifying these complex biotransformation networks. Bendamustine is primarily metabolized through hydrolysis of its bis(2-chloroethyl)amino group, leading to the formation of Monohydroxy Bendamustine (HP1) and subsequently Dihydroxy Bendamustine (HP2). nih.govdrugbank.com These hydrolyzed metabolites are considered to have significantly less cytotoxic activity than the parent compound. nih.govdrugbank.com
In parallel to hydrolysis, bendamustine also undergoes Phase I metabolism mediated by the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This oxidative pathway generates two active metabolites: γ-hydroxybendamustine (M3) through hydroxylation of the butyric acid side chain, and N-desmethyl-bendamustine (M4) via demethylation of the benzimidazole (B57391) ring. nih.govnih.gov The cytotoxic activity of M3 is reported to be comparable to that of bendamustine, while M4 is less potent. nih.gov
Enhanced Understanding of Structure-Metabolism Relationships
A thorough investigation of the structure-metabolism relationships of bendamustine and its derivatives is crucial for understanding its mechanism of action and potential for drug-drug interactions. The chemical structure of bendamustine, which includes a mechlorethamine (B1211372) group, a butyric acid side chain, and a benzimidazole ring, dictates its metabolic fate. nih.govresearchgate.net The hydrolysis of the chloroethyl groups to form Monohydroxy and Dihydroxy Bendamustine is a direct consequence of the reactivity of this functional group in an aqueous environment. nih.gov
The application of this compound as an internal standard facilitates the quantitative analysis of Dihydroxy Bendamustine, a key product of the hydrolysis pathway. By accurately measuring the formation of this metabolite, researchers can gain insights into how structural modifications to the parent drug might influence the rate and extent of hydrolysis. This information is vital for the design of new analogues with potentially improved stability and pharmacological profiles.
Furthermore, understanding the metabolic pathways is essential for predicting potential drug-drug interactions. Since CYP1A2 is a key enzyme in the formation of the active metabolites M3 and M4, co-administration of drugs that inhibit or induce this enzyme could alter the therapeutic efficacy and toxicity profile of bendamustine. drugbank.comnih.gov The use of deuterated standards for various metabolites in comprehensive pharmacokinetic studies allows for a precise evaluation of the impact of co-administered drugs on specific metabolic routes.
Q & A
Q. What are the recommended methods for synthesizing and characterizing Dihydroxy Bendamustine-d8 in laboratory settings?
Synthesis typically involves deuterium incorporation at specific positions using catalytic exchange or custom synthetic pathways. Characterization requires high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium placement and purity. Validation should include comparative analysis with non-deuterated analogs to ensure isotopic integrity .
Q. How should researchers design experiments to quantify this compound in biological matrices?
Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Method validation must include specificity, sensitivity (LOQ/LOD), and stability under storage conditions. Cross-validate results with independent laboratories to ensure reproducibility .
Q. What stability studies are critical for handling this compound in preclinical research?
Conduct forced degradation studies under varying pH, temperature, and light exposure. Monitor degradation products via HPLC and assess bioactivity retention. Store samples in inert atmospheres at -80°C to prevent deuterium loss .
Q. Which in vitro models are suitable for assessing the cytotoxicity of this compound?
Use human lymphoma cell lines (e.g., SU-DHL-4, JeKo-1) with exposure times mimicking clinical dosing schedules. Include controls for solvent effects and validate results via ATP-based viability assays. Compare IC50 values with non-deuterated Bendamustine to evaluate isotopic impact .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?
Analyze variables such as cell passage number, media composition, and assay endpoints. Perform meta-analyses using standardized effect size metrics (e.g., Cohen’s d). Replicate conflicting studies under controlled conditions to isolate confounding factors .
Q. What experimental designs optimize comparative efficacy studies between this compound and its non-deuterated counterpart?
Use randomized, blinded in vivo xenograft models with pharmacokinetic (PK) sampling. Employ dose-response curves and Bayesian statistical models to account for inter-subject variability. Include metabolite profiling to assess deuterium’s impact on drug metabolism .
Q. How should pharmacokinetic/pharmacodynamic (PK/PD) modeling be structured for this compound in translational studies?
Develop a compartmental model integrating plasma concentration-time data and tumor growth inhibition metrics. Use nonlinear mixed-effects modeling (NONMEM) to account for population variability. Validate the model with bootstrap or cross-validation techniques .
Q. What methodological approaches address ethical considerations in animal studies involving this compound?
Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain IACUC approval. Use tumor volume limits and humane endpoints. Document adverse events rigorously and compare toxicity profiles with established chemotherapeutics .
Q. How can researchers ensure data integrity when reporting contradictory results in this compound studies?
Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish raw datasets with metadata on experimental conditions. Use open-source platforms like Zenodo for transparency and enable third-party validation .
Q. What strategies validate the mechanistic synergy of this compound with other anticancer agents?
Combine in vitro combination index (CI) assays (e.g., Chou-Talalay method) with transcriptomic profiling (RNA-seq). Correlate findings with clinical trial data using network pharmacology models. Validate hypotheses in PDX (patient-derived xenograft) models .
Methodological Guidance for Data Interpretation
- Handling Outliers: Apply Grubbs’ test or robust statistical methods (e.g., Tukey’s fences). Report exclusion criteria transparently .
- Cross-Study Comparisons: Use standardized ontologies (e.g., Cell Ontology) to harmonize terminology. Perform sensitivity analyses to assess confounding variables .
- Replicability: Document equipment specifications (e.g., LC column type, MS collision energy) and batch numbers for reagents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
